

A systematic review and meta-analysis of Molidustat clinical trials

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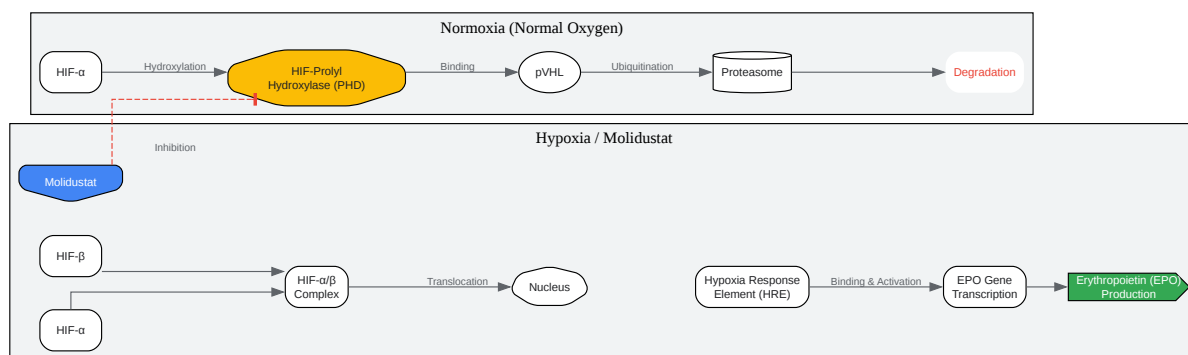
Molidustat for Renal Anemia: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic review and meta-analysis of clinical trial data for **Molidustat**, a novel oral hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) inhibitor for the treatment of anemia associated with chronic kidney disease (CKD). It offers an objective comparison with alternative treatments, supported by experimental data, to inform research and development in nephrology.

Mechanism of Action: The HIF Pathway

Molidustat functions by inhibiting HIF-prolyl hydroxylases, enzymes that target the alpha subunit of hypoxia-inducible factor (HIF- α) for degradation under normal oxygen conditions.[1] By inhibiting these enzymes, **Molidustat** stabilizes HIF- α , allowing it to accumulate and translocate to the nucleus. There, it dimerizes with HIF- β and initiates the transcription of genes involved in erythropoiesis, most notably erythropoietin (EPO).[2] This process mimics the body's natural response to hypoxia, leading to increased endogenous EPO production and subsequent stimulation of red blood cell production.[1]



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Caption: The HIF-PH signaling pathway under normoxic and hypoxic/**Molidustat**-treated conditions.

Clinical Efficacy of Molidustat

The efficacy and safety of **Molidustat** have been primarily evaluated in the "**Molidustat** Once Daily Improves Renal Anemia by Inducing EPO" (MIYABI) program, which consists of several Phase 3 clinical trials in Japanese patients with renal anemia.[3][4]

MIYABI Non-Dialysis Correction (ND-C) Trial

This study (NCT03350321) enrolled ESA-naïve non-dialysis CKD patients.[3][5]

Table 1: Efficacy Outcomes in ESA-Naïve Non-Dialysis Patients (MIYABI ND-C)

Outcome	Molidustat (n=82)	Darbepoetin alfa (n=80)
Baseline Hemoglobin (g/dL), mean (SD)	9.84 (0.64)	10.00 (0.61)
Mean Hemoglobin during evaluation period (weeks 30-36) (g/dL), mean (95% CI)	11.28 (11.07, 11.50)	11.70 (11.50, 11.90)
LS Mean Difference in Hb change from baseline (g/dL) (95% CI)	-0.38 (-0.67, -0.08)	-

SD: Standard Deviation, CI: Confidence Interval, LS: Least Squares

In this trial, **Molidustat** was non-inferior to Darbepoetin alfa in correcting and maintaining hemoglobin levels within the target range (≥ 11.0 g/dL and < 13.0 g/dL).[\[3\]](#)[\[4\]](#)

MIYABI Non-Dialysis Maintenance (ND-M) Trial

This study (NCT03350347) enrolled non-dialysis CKD patients previously treated with ESAs.[\[5\]](#)[\[6\]](#)

Table 2: Efficacy Outcomes in ESA-Treated Non-Dialysis Patients (MIYABI ND-M)

Outcome	Molidustat (n=82)	Darbepoetin alfa (n=82)
Baseline Hemoglobin (g/dL), mean (SD)	11.31 (0.68)	11.27 (0.64)
Mean Hemoglobin during evaluation period (weeks 30-36) (g/dL), mean (95% CI)	11.67 (11.48, 11.85)	11.53 (11.31, 11.74)
LS Mean Difference in Hb change from baseline (g/dL) (95% CI)	0.13 (-0.15, 0.40)	-

Molidustat demonstrated non-inferiority to Darbepoetin alfa in maintaining hemoglobin levels in this patient population.[6]

Safety and Tolerability

Across the MIYABI trials, **Molidustat** was generally well-tolerated, with a safety profile comparable to that of Darbepoetin alfa.

Table 3: Overview of Treatment-Emergent Adverse Events (TEAEs)

Trial	Molidustat	Darbepoetin alfa
MIYABI ND-C	93.9% of patients experienced at least one TEAE. Most were mild (54.9%) or moderate (22.0%).[3][4]	93.7% of patients experienced at least one TEAE. Most were mild (63.3%) or moderate (22.8%).[3][4]
MIYABI ND-M	92.7% of patients experienced at least one TEAE.[6]	96.3% of patients experienced at least one TEAE.[6]

The most common TEAEs reported in the MIYABI ND-C trial were nasopharyngitis and worsening of CKD.[3] In the MIYABI ND-M trial, serious TEAEs were reported in 32.9% of **Molidustat** patients and 26.8% of Darbepoetin alfa patients.[6] There were two deaths in the **Molidustat** group and none in the Darbepoetin alfa group in this trial.[6]

Comparison with Other HIF-PH Inhibitors

Molidustat is one of several oral HIF-PH inhibitors in development or on the market, including Roxadustat, Daprodustat, and Vadadustat. While direct head-to-head trials are limited, network meta-analyses provide some comparative insights.

Table 4: Comparison of Select HIF-PH Inhibitors vs. ESAs (Darbepoetin/Epoetin) in Non-Dialysis CKD

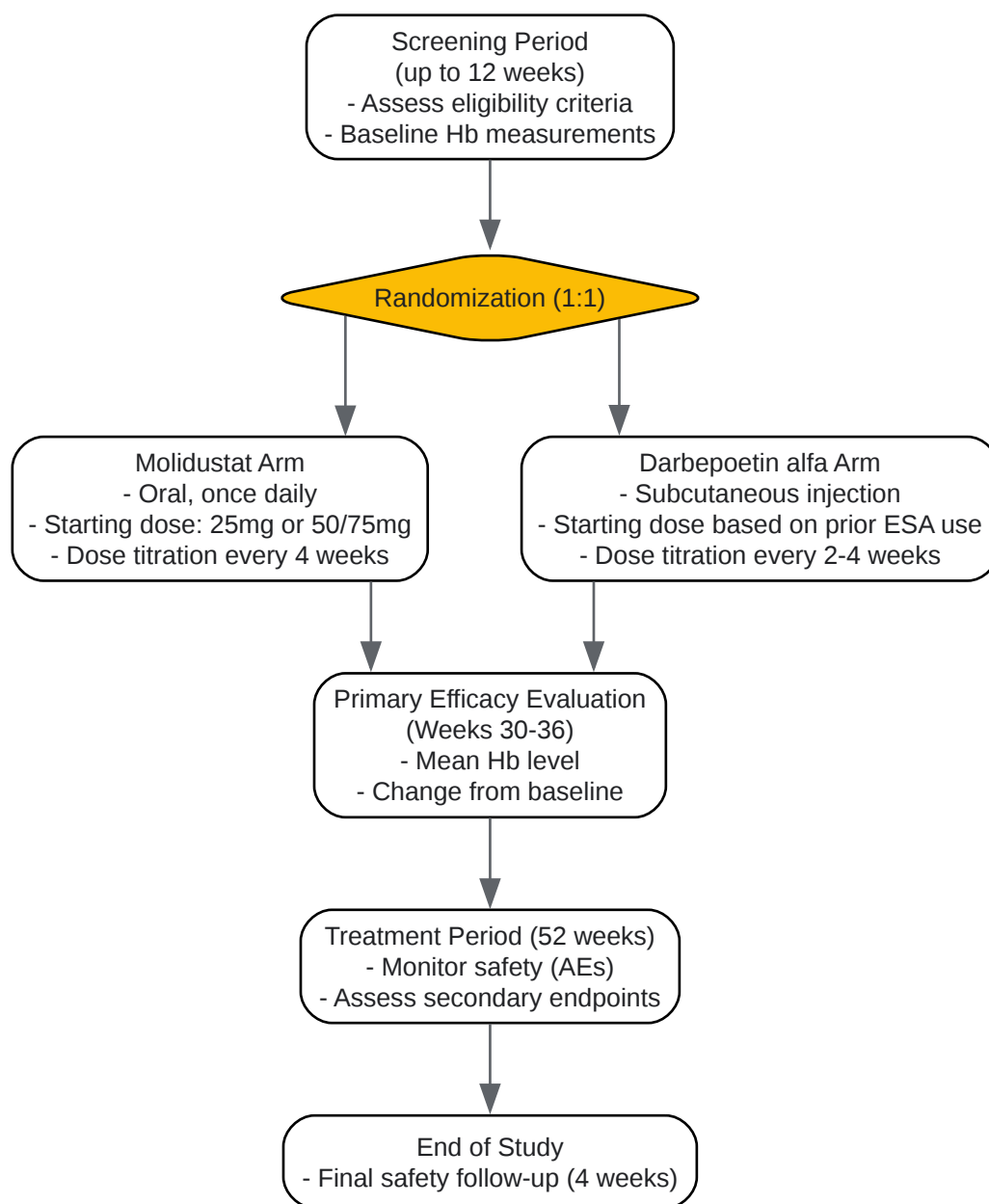
Outcome	Daprodustat	Roxadustat	Vadadustat
Change in Hemoglobin vs. ESA	Comparable[7]	Comparable[7]	Comparable[7]
Cardiovascular Safety (MACE) vs. ESA	Similar risk[8]	Similar risk[8]	Higher risk (HR 1.17; 95% CI 1.01, 1.36)[8]

MACE: Major Adverse Cardiovascular Events, HR: Hazard Ratio, CI: Confidence Interval

It is important to note that these are indirect comparisons from different trial populations and should be interpreted with caution.

Experimental Protocols: A Representative Workflow

The MIYABI trials followed a similar structure. The workflow below represents a generalized protocol for a Phase 3, randomized, open-label, active-controlled study.



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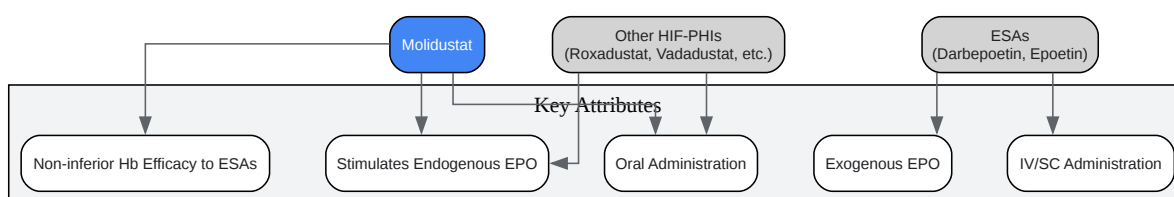
Caption: A generalized workflow for the MIYABI Phase 3 clinical trials.

Key Methodologies

- Patient Population: Adult Japanese patients with anemia due to CKD (stages 3-5), either ESA-naïve or previously treated with ESAs, and not on dialysis.[3][6] Key exclusion criteria included recent cardiovascular events and uncontrolled hypertension.[3]

- Intervention and Control: **Molidustat** administered orally once daily, with the starting dose dependent on prior ESA use.[3][6] The active comparator was subcutaneous Darbepoetin alfa, with dosing also based on prior treatment.[3][6] Doses of both drugs were titrated to maintain hemoglobin levels within a target range of 11.0 to <13.0 g/dL.[3][6]
- Primary Endpoints: The primary efficacy outcome was the mean hemoglobin level and its change from baseline during the evaluation period (weeks 30-36).[3][4]
- Safety Assessment: Safety was evaluated through the incidence of treatment-emergent adverse events (TEAEs).[3][4]

Logical Relationships: Molidustat vs. Alternatives



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Caption: A logical diagram comparing key attributes of **Molidustat**, other HIF-PH inhibitors, and ESAs.

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